alpha-Methylcinnamaldehyde
Overview
Description
Alpha-Methylcinnamaldehyde is an organic compound with the molecular formula C10H10O. It is a yellow oil-like liquid with a characteristic cinnamon-like odor and a soft, spicy flavor. This compound is widely used in the fragrance industry and as an intermediate in the synthesis of various pharmaceutical compounds .
Mechanism of Action
Target of Action
Alpha-Methylcinnamaldehyde, also known as 2-Methyl-3-phenylacrylaldehyde , is primarily used as an inhibitor of mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting this enzyme, this compound can potentially affect the production of melanin.
Mode of Action
It is believed to interact with the enzyme, leading to its inhibition . This interaction could alter the enzyme’s ability to catalyze the oxidation of phenolic compounds, which are crucial steps in the synthesis of melanin.
Biochemical Pathways
This compound affects the melanin synthesis pathway by inhibiting the action of tyrosinase . This enzyme catalyzes the oxidation of phenols (like tyrosine) into quinones, which are then polymerized to form melanin. By inhibiting tyrosinase, this compound can potentially reduce the production of melanin.
Pharmacokinetics
Its molecular properties such as a molecular weight of 14619 g/mol and a logP value of 22 suggest that it may be lipophilic and could be absorbed and distributed in the body following oral or dermal administration.
Result of Action
The primary result of this compound’s action is the potential reduction in melanin production due to the inhibition of tyrosinase . This could lead to a decrease in pigmentation in the skin, hair, and eyes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is a yellow oil-like liquid that needs to be stored in a cool, ventilated place away from fire, oxidants, and heat sources . It is also known to be combustible .
Biochemical Analysis
Biochemical Properties
Alpha-Methylcinnamaldehyde interacts with several enzymes in biochemical reactions. For instance, it’s involved in the enzymatic reduction of cinnamaldehyde precursors using cloned and overexpressed ene-reductases . The compound’s interaction with these enzymes is crucial for the synthesis of nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes. It’s involved in the enzymatic reduction of cinnamaldehyde precursors, a process that involves enzyme activation .
Temporal Effects in Laboratory Settings
The compound has been successfully used in the synthesis of olfactory principles, indicating its stability and effectiveness over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of enzymatic reduction of cinnamaldehyde precursors . This process involves interactions with enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Alpha-Methylcinnamaldehyde can be synthesized through several methods:
Condensation of Benzaldehyde with Propionic Aldehyde: This method involves the reaction of benzaldehyde with propionic aldehyde in the presence of a 1% caustic soda solution.
Controlled Hydrogenation of Alpha-Methylcinnamic Aldehyde: This method involves the hydrogenation of alpha-methylcinnamic aldehyde under controlled conditions to produce this compound.
Industrial Production: Industrial production methods often involve the use of phase-transfer catalysts and solvents like ethanol to enhance the yield and purity of the product.
Chemical Reactions Analysis
Alpha-Methylcinnamaldehyde undergoes various chemical reactions:
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Scientific Research Applications
Alpha-Methylcinnamaldehyde has a wide range of scientific research applications:
Biology: It exhibits antifungal and antimicrobial properties, making it useful in biological research.
Medicine: It is used in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is widely used in the fragrance industry to impart a cinnamon-like aroma to various products.
Comparison with Similar Compounds
Alpha-Methylcinnamaldehyde is similar to other cinnamaldehyde derivatives but has unique properties that make it distinct:
Cinnamaldehyde: Both compounds have a cinnamon-like odor, but this compound has a softer, spicier flavor.
Trans-4-Methylcinnamaldehyde: This compound also exhibits antifungal and antimicrobial properties but differs in its molecular structure and specific biological activities.
Cinnamic Acid: While cinnamic acid is a precursor in the synthesis of cinnamaldehyde derivatives, it lacks the characteristic odor and flavor of this compound.
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018359 | |
Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
302 °F at 100 mmHg (NTP, 1992) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
175 °F (NTP, 1992) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040 | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/563/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
101-39-3, 15174-47-7 | |
Record name | ALPHA-METHYLCINNAMALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20634 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | α-Methyl-trans-cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15174-47-7 | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
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Record name | alpha-Methylcinnamaldehyde | |
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Record name | 2-Propenal, 2-methyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2E)-2-Methyl-3-phenyl-2-propenal | |
Source | EPA DSSTox | |
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Record name | (2E)-2-methyl-3-phenylacrylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-methylcinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLCINNAMALDEHYDE | |
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